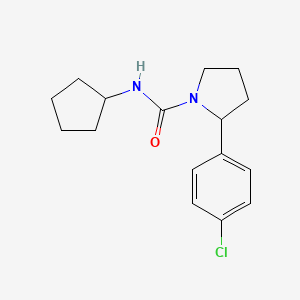![molecular formula C16H19N3O2S B6057059 [2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone](/img/structure/B6057059.png)
[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone is a complex organic compound that combines a morpholine ring with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which is then coupled with a thiadiazole precursor. The reaction conditions often involve the use of bases such as DIPEA (N,N-diisopropylethylamine) and solvents like dichloromethane. The final product is usually purified through column chromatography or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for purification.
Chemical Reactions Analysis
Types of Reactions
[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and antioxidant agent. Studies have demonstrated its effectiveness against various bacterial strains and its ability to inhibit oxidative stress, which is linked to numerous diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors .
Mechanism of Action
The mechanism of action for [2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell walls, leading to cell death. As an antioxidant, it scavenges reactive oxygen species, thereby preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone: Unique for its combined morpholine and thiadiazole structure.
Morpholine derivatives: Known for their wide range of pharmacological activities.
Thiadiazole derivatives: Often used for their antimicrobial and antioxidant properties.
Uniqueness
What sets this compound apart is its dual functionality, combining the beneficial properties of both morpholine and thiadiazole. This makes it a promising candidate for various applications, from drug development to material science.
Properties
IUPAC Name |
[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(15-12-22-18-17-15)19-9-10-21-14(11-19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZJJPZJIHYOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CSN=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 4-[(2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B6057001.png)


![(4-Methylpiperazin-1-yl)[5-methyl-7-(pyridin-3-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6057023.png)
![[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
![5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6057031.png)
![1-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6057033.png)

![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)
![5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6057062.png)
![N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
